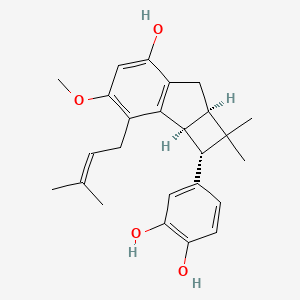

Artochamin H

Description

Botanical Source Identification: Artocarpus chama

Artochamin H is a member of the isoprenylated flavones and is naturally found in Artocarpus chama, a tree belonging to the Moraceae family. researchgate.netjapsonline.com This plant, also known by its synonym Artocarpus chaplasha, is a tall, deciduous tree native to the South Asian region. japsonline.com Specifically, this compound, along with its related compounds, has been isolated from the stems of Artocarpus chama. researchgate.netjapsonline.comnih.govresearchgate.net The genus Artocarpus is known for producing a variety of prenylated flavonoids and stilbenoids. japsonline.com

Advanced Isolation and Purification Methodologies

The process of obtaining pure this compound from its natural source involves a multi-step procedure that leverages modern extraction and chromatographic techniques.

The initial step in isolating this compound and other secondary metabolites from the plant material typically involves extraction with organic solvents. While specific details for this compound's extraction are part of a broader isolation process for multiple compounds, general methods for similar compounds from Artocarpus species involve the use of solvents like methanol or petroleum ether to create a crude extract. japsonline.comresearchgate.net This extract contains a complex mixture of compounds from which the target molecule must be separated.

Following extraction, the crude mixture undergoes various chromatographic procedures to separate the individual components. Column chromatography is a fundamental technique used in this process. nih.gov In the purification of related compounds and as a general practice, a series of chromatographic steps are employed, often utilizing silica gel as the stationary phase and a gradient of solvents, such as ethyl acetate in hexanes or dichloromethane in hexanes, as the mobile phase. nih.gov This allows for the separation of compounds based on their polarity, leading to the isolation of pure this compound.

Comprehensive Spectroscopic Elucidation of this compound Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.govresearchgate.net Both one-dimensional and two-dimensional NMR experiments are utilized to piece together the molecular puzzle.

One-dimensional NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.gov The spectroscopic data for synthetic this compound has been confirmed to match that of the natural product. nih.gov

¹H NMR Data of a Related Artochamin Precursor:

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 10.44 | s | 1H | Aldehyde Proton | |

| 6.64 | s | 1H | Aromatic Proton | |

| 5.10 | m | 2H | Vinylic Protons | |

| 3.85 | s | 6H | Methoxy Protons | |

| 3.54 | d | 6.8 | 4H | Methylene Protons |

| 1.74 | s | 6H | Methyl Protons | |

| 1.66 | d | 0.8 | 6H | Methyl Protons |

| Data obtained in CDCl₃ at 400 MHz. nih.gov |

¹³C NMR Data of a Related Artochamin Precursor:

| Chemical Shift (δ) (ppm) | Assignment |

| 195.3 | Carbonyl Carbon |

| 156.4 | Aromatic Carbon |

| 134.9 | Aromatic/Vinylic Carbon |

| 131.4 | Aromatic/Vinylic Carbon |

| 123.8 | Aromatic/Vinylic Carbon |

| 123.5 | Aromatic/Vinylic Carbon |

| 99.9 | Aromatic Carbon |

| 56.1 | Methoxy Carbon |

| 25.8 | Methyl Carbon |

| 23.8 | Methylene Carbon |

| 17.9 | Methyl Carbon |

| Data obtained in CDCl₃ at 150 MHz. nih.gov |

In addition to one-dimensional techniques, two-dimensional NMR experiments such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) have been instrumental in confirming the regiochemistry and relative stereochemistry of this compound. nih.gov

Propriétés

Formule moléculaire |

C25H30O4 |

|---|---|

Poids moléculaire |

394.5 g/mol |

Nom IUPAC |

4-[(2R,2aS,7aR)-6-hydroxy-4-methoxy-1,1-dimethyl-3-(3-methylbut-2-enyl)-2,2a,7,7a-tetrahydrocyclobuta[a]inden-2-yl]benzene-1,2-diol |

InChI |

InChI=1S/C25H30O4/c1-13(2)6-8-15-21(29-5)12-19(27)16-11-17-23(22(15)16)24(25(17,3)4)14-7-9-18(26)20(28)10-14/h6-7,9-10,12,17,23-24,26-28H,8,11H2,1-5H3/t17-,23-,24-/m1/s1 |

Clé InChI |

GZFNBAIGMIFCNM-UOKFIYJESA-N |

SMILES isomérique |

CC(=CCC1=C(C=C(C2=C1[C@H]3[C@@H](C2)C([C@@H]3C4=CC(=C(C=C4)O)O)(C)C)O)OC)C |

SMILES canonique |

CC(=CCC1=C(C=C(C2=C1C3C(C2)C(C3C4=CC(=C(C=C4)O)O)(C)C)O)OC)C |

Synonymes |

artochamin H |

Origine du produit |

United States |

Natural Origin, Isolation, and Structural Characterization

Comprehensive Spectroscopic Elucidation of Artochamin H Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, ROESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for elucidating the structure of complex molecules like this compound. These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular framework piece by piece.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental in tracing out proton-proton networks within the molecule's aliphatic and aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides definitive one-bond C-H connectivity, assigning specific protons to their corresponding carbons in the skeleton. kib.ac.cn

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. HMBC is crucial for connecting molecular fragments that are not directly linked by proton-proton couplings, such as connecting quaternary carbons to other parts of the structure. kib.ac.cn

Rotating-Frame Overhauser Effect Spectroscopy (ROESY): For this compound, the ROESY experiment is particularly critical. It identifies protons that are close to each other in space, irrespective of their bonding connections. nih.gov This through-space correlation is essential for determining the molecule's relative stereochemistry and regiochemistry. The observation of specific ROE interactions in this compound provided unequivocal support for the assignment of its complex three-dimensional bicyclo[3.2.0]heptane core. nih.govvulcanchem.com

| ROESY | Detects through-space proximity of protons (Nuclear Overhauser Effect). | Determining the relative stereochemistry and regiochemistry of the fused ring system. nih.govhuji.ac.il |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. uwo.ca For this compound, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement of the molecular ion. This precision allows for the calculation of a unique elemental composition, thereby confirming the molecular formula. researchgate.net The analysis of fragmentation patterns in the mass spectrum can also provide additional structural clues.

Table 2: Molecular Information for this compound

| Parameter | Data | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₈O₄ | spectrabase.com |

| Molecular Weight | 392.5 g/mol | spectrabase.com |

| Exact Mass | 392.1988 g/mol | spectrabase.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of hydroxyl (-OH) groups is indicated by a broad absorption, while aromatic rings and the aliphatic framework give rise to distinct C=C and C-H stretching and bending vibrations. researchgate.netresearchgate.net

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching, H-bonded | ~3500–3200 (broad) |

| Aromatic C-H | Stretching | ~3100–3000 |

| Aliphatic C-H | Stretching | ~3000–2850 |

| Aromatic C=C | Stretching | ~1600 and ~1500–1400 |

| C-O | Stretching | ~1300–1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems known as chromophores. msu.eduspringernature.com The structure of this compound contains aromatic rings, which act as significant chromophores. The conjugation within these systems allows for π → π* electronic transitions upon absorption of UV light. nih.gov The resulting spectrum, characterized by specific wavelengths of maximum absorbance (λmax), is indicative of the nature and extent of the conjugated system. researchgate.net

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Chromophore System | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| Aromatic Rings | π → π* | ~250–290 |

Application of Hyphenated Spectroscopic Techniques

The isolation and analysis of natural products from complex plant extracts are greatly facilitated by hyphenated techniques, which couple a separation method with a spectroscopic detector. journalirjpac.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in modern natural product chemistry. An LC system separates the components of the Artocarpus chama extract, and the eluent is fed directly into a mass spectrometer. This allows for the rapid determination of the molecular weights of numerous compounds in a single run, aiding in the targeted isolation of novel compounds like this compound and the dereplication (quick identification) of known ones.

Liquid Chromatography-NMR (LC-NMR): Although less common, LC-NMR provides even more detailed structural information by coupling the LC separation directly to an NMR spectrometer. This allows for the acquisition of NMR data on separated, often minor, components without the need for complete offline purification.

These techniques are invaluable for navigating the chemical complexity of natural extracts to efficiently isolate and characterize specific molecules.

Regiochemical and Stereochemical Assignment Methodologies

Determining the precise regiochemistry (the placement of functional groups) and stereochemistry (the 3D arrangement of atoms) of a molecule as complex as this compound is a significant challenge.

The primary tool for this assignment was the ROESY NMR experiment. nih.gov By observing through-space correlations between specific protons, researchers could confirm the connectivity of the fused ring system and the relative orientation of substituents on the bicyclo[3.2.0]heptane core. For example, a ROESY correlation between a proton on one ring and a proton on an adjacent, but not directly bonded, ring segment provides definitive proof of their spatial proximity, locking in the stereochemical assignment. nih.gov

An important clue to its stereochemistry is that this compound is found in nature as a racemate (an equal mixture of both enantiomers). nih.gov This suggests its formation likely proceeds through a non-enzymatic process, such as a thermally controlled intramolecular cycloaddition reaction from a stilbene precursor like Artochamin F. vulcanchem.com

Finally, the conclusive proof of the assigned structure and stereochemistry comes from total synthesis. nih.gov Researchers synthesized this compound in the laboratory, and the full spectroscopic data (NMR, IR, MS) of the synthetic material was identical to that of the natural product, confirming the proposed structure beyond doubt. nih.gov

Biosynthetic Hypotheses and Mechanistic Insights

Postulated Biogenetic Precursors and Pathways

The structural features of Artochamin H and its co-occurring relatives suggest a clear biosynthetic relationship. It is widely postulated that simpler stilbene derivatives serve as the foundational building blocks for the more complex this compound. nih.govresearchgate.netresearchgate.netnih.gov

A key proposed precursor is Artochamin F, a stilbene-like compound also found in Artocarpus species. nih.govresearchgate.netresearchgate.netvulcanchem.com The structural similarity between Artochamin F and the core of this compound points towards a direct biogenetic link. The hypothesis is that Artochamin F, or a closely related stilbene derivative, undergoes an intramolecular cyclization to form the characteristic bicyclo[3.2.0]heptane ring system of this compound. nih.govvulcanchem.com This proposed transformation from a stilbenoid precursor to the cyclobutane-containing this compound has been a central theme in both biosynthetic speculation and synthetic efforts. nih.govresearchgate.netresearchgate.net

Proposed Mechanistic Pathways for Natural Formation

Several mechanistic pathways have been proposed to explain the formation of this compound's unique cyclobutane ring from its stilbene precursors. These hypotheses range from pericyclic reactions to redox-mediated processes.

Formal [2+2] Cycloaddition Mechanism

An initially considered pathway for the formation of the cyclobutane ring in this compound is a formal intramolecular [2+2] cycloaddition. nih.govorganic-chemistry.orgorganic-chemistry.org This type of reaction involves the joining of two alkene groups to form a four-membered ring. In the context of this compound's biosynthesis, it is proposed that the stilbene alkene and a prenyl group on the precursor molecule could undergo such a cycloaddition. nih.gov

However, thermal [2+2] cycloadditions are often considered "forbidden" under typical ground-state conditions according to the Woodward-Hoffmann rules, unless they proceed through a suprafacial-antarafacial geometry, which can be sterically demanding. organic-chemistry.org While photochemical [2+2] cycloadditions are common, the natural occurrence of this compound as a racemate suggests a non-photochemical, and likely non-enzymatic, final cyclization step. nih.govvulcanchem.comorganic-chemistry.org Synthetic studies have shown that this formal cycloaddition can be achieved under thermal conditions, but these observations have also led to the consideration of alternative, stepwise mechanisms rather than a concerted one. nih.govorganic-chemistry.org Experiments indicating a lack of stereospecificity with respect to the starting alkene geometry further support a stepwise, rather than a concerted, [2+2] cycloaddition pathway. organic-chemistry.org

Redox-Based Biogenetic Pathways (e.g., Involvement of o-Quinone Species)

A more favored and compelling hypothesis for the biosynthesis of this compound involves a redox-based pathway centered around an ortho-quinone intermediate. nih.govorganic-chemistry.org This mechanism is considered more plausible under biological conditions. nih.gov

The proposed sequence begins with the oxidation of the catechol moiety present in the stilbene precursor. This oxidation, which could be enzyme-mediated, would generate a highly reactive o-quinone species. nih.gov This intermediate could then undergo an intramolecular conjugate addition, a process favored by the molecule's geometry. Following this, a subsequent ring closure would form the tetracyclic core of this compound. nih.gov A final redox reaction, potentially involving the starting stilbene material, could then reduce the quinone to the final catechol product, regenerating the o-quinone in a catalytic cycle. nih.gov This redox-neutral process is an attractive explanation for the formation of the complex this compound structure from a simpler stilbene precursor. nih.gov

Evidence for Non-Enzymatic Processes (e.g., Racemic Isolation)

A significant piece of evidence that sheds light on the final steps of this compound's biosynthesis is its isolation as a racemic mixture. nih.govvulcanchem.comorganic-chemistry.org In nature, enzymatic reactions are typically stereospecific, meaning they produce a single enantiomer (a specific 3D arrangement) of a molecule. The fact that this compound is found as a 50:50 mixture of its two mirror-image forms (a racemate) strongly suggests that the key bond-forming step that creates the chiral centers is not under enzymatic control. nih.govorganic-chemistry.org

While enzymes may be involved in the initial steps, such as the formation of the stilbene precursor and its oxidation to the o-quinone intermediate, the final cyclization to form the bicyclo[3.2.0]heptane system appears to be a spontaneous, non-enzymatic process. nih.govvulcanchem.com This observation aligns well with the proposed redox-based pathway, where the intramolecular cyclization of the o-quinone intermediate could proceed without the guidance of an enzyme, leading to the formation of both enantiomers in equal amounts. nih.gov

Total Synthesis and Synthetic Methodological Development

Retrosynthetic Analysis of the Artochamin H Core

The strategic planning of a total synthesis begins with a retrosynthetic analysis, a process of deconstructing the target molecule into simpler, commercially available starting materials. solubilityofthings.comamazonaws.com For the artochamin family, a key insight lies in the potential biogenetic relationship between the members. nih.govresearchgate.net The structures of this compound, I, and J, all of which contain a distinctive cyclobutane ring within a bicyclo[3.2.0]heptane system, suggest a common origin from a stilbene-like precursor, such as Artochamin F. nih.govvulcanchem.com

This hypothesis forms the cornerstone of the retrosynthetic strategy. The central tetracyclic core of this compound is envisioned to arise from a stilbene derivative through a formal intramolecular [2+2] cycloaddition reaction. nih.govresearchgate.net This key transformation would forge the complex cyclobutane-containing skeleton in a single, strategic step.

Working backwards, the requisite stilbene precursors (e.g., structures 5 and 6 in Nicolaou's synthesis) are disconnected via established olefination reactions, such as the Wittig or Julia-Kocieński olefination. nih.govorganic-chemistry.org This disconnection leads to two simpler fragments: an appropriately functionalized aldehyde (e.g., 7 ) and a corresponding phosphonium salt (e.g., 8 or 9 ) or a sulfone. nih.gov These fragments, in turn, can be traced back to simpler, readily available aromatic compounds, completing the retrosynthetic pathway. The natural occurrence of this compound as a racemate supports the idea of a non-enzymatic, possibly thermal, cycloaddition process in its biosynthesis, lending further credence to this synthetic approach. nih.govvulcanchem.com

Cascade Reaction Strategies for Polycyclic Construction

A hallmark of modern synthetic chemistry is the use of cascade reactions (also known as domino or tandem reactions), where multiple bond-forming events occur in a single pot without isolating intermediates. researchgate.netmdpi.commdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. The total synthesis of this compound and its congeners by K. C. Nicolaou and his group provides a compelling example of this powerful strategy. nih.govorganic-chemistry.org

The pivotal step in the synthesis of the this compound core is a multi-step thermal cascade reaction. organic-chemistry.org A bromine-containing, bis-Boc protected stilbene derivative was specifically designed to undergo a sequence of transformations upon heating. nih.gov This cascade, initiated under thermal conditions, was expected to involve the cleavage of the Boc protecting groups, two sequential Claisen rearrangements, and the crucial formal [2+2] cycloaddition to yield the desired tetracyclic framework of the artochamins. nih.govglobalauthorid.com This one-pot operation efficiently constructs significant molecular complexity from a relatively simple linear precursor. rsc.org

The Claisen rearrangement is a powerful and reliable pericyclic reaction for carbon-carbon bond formation. mdpi.com In the context of the this compound synthesis, a double Claisen rearrangement is a key component of the cascade sequence. organic-chemistry.orgnio.res.in Starting from a stilbene precursor bearing two allylic ether moieties, thermal activation promotes two consecutive researchgate.netresearchgate.net-sigmatropic rearrangements. nih.govorganic-chemistry.org This process effectively transfers the two prenyl groups to the aromatic rings, setting the stage for the subsequent cycloaddition. The feasibility of this sequential rearrangement was demonstrated to proceed in excellent yield under microwave heating. nih.gov

The construction of the cyclobutane ring, a defining feature of the this compound core, is achieved through a formal [2+2] cycloaddition. researchgate.netorganic-chemistry.org This step is not a true concerted photochemical or thermal [2+2] cycloaddition as dictated by Woodward-Hoffmann rules, which are often stereospecific. organic-chemistry.org Instead, it is described as a "formal" cycloaddition because experimental evidence suggests it likely proceeds through a stepwise diradical or ionic mechanism. organic-chemistry.org This is supported by the observation that the reaction is not stereospecific with respect to the geometry of the starting alkene. organic-chemistry.org The reaction is critically dependent on the presence of free hydroxyl groups on the stilbene substrate; if these groups are protected (e.g., as TBS ethers), the cycloaddition fails to occur, and the reaction cascade halts after the Claisen rearrangements. nih.govorganic-chemistry.org

During the development of the synthesis, an interesting observation was made regarding the role of triphenylphosphine oxide (Ph3PO). organic-chemistry.org It was noted that stilbene precursors synthesized via a Wittig reaction, which produces Ph3PO as a stoichiometric byproduct, performed smoothly in the cascade reaction. organic-chemistry.orgwikipedia.org In contrast, substrates prepared through a Julia-Kocieński olefination, which does not produce Ph3PO, gave inferior results. organic-chemistry.org This led to the inclusion of catalytic amounts of Ph3PO as a beneficial additive. nih.govthieme-connect.com While the precise mechanism of its action is not fully defined, it is speculated that Ph3PO may facilitate one or more steps in the cascade, potentially the formal [2+2] cycloaddition. nih.gov It is important to note, however, that the cycloaddition can proceed in the absence of Ph3PO under certain conditions, indicating it is a facilitator rather than an absolute requirement. nih.gov

The reaction conditions, particularly temperature and heating method, have a profound influence on the success of the cascade reaction. Microwave irradiation proved to be a highly effective technique for promoting the desired transformations. organic-chemistry.organton-paar.com Heating the stilbene precursor in a solvent like o-xylene or DMF to temperatures around 180 °C using a microwave reactor dramatically reduced reaction times from hours to mere minutes. nih.govorganic-chemistry.org This rapid, efficient heating minimizes the formation of byproducts that might occur with prolonged conventional heating. anton-paar.com The choice of protecting groups on the precursor was also critical; the thermal lability of the Boc groups was essential for their in-situ removal to unmask the free phenols required for the subsequent cycloaddition step. nih.gov

Role of Catalytic Additives (e.g., Triphenylphosphine Oxide)

Precursor Synthesis Methodologies

The assembly of key precursors is fundamental to the total synthesis of this compound. Strategies have centered on the efficient construction of a highly functionalized stilbene backbone, which serves as the substrate for a subsequent cascade reaction to form the tetracyclic core of the molecule.

The central stilbene core of the this compound precursor has been assembled using classic olefination reactions. Both the Wittig coupling and the Julia-Kocienski olefination have been investigated to unite the two aromatic halves of the molecule. nih.govorganic-chemistry.org

In one approach, a Wittig reaction was employed, coupling an aldehyde fragment (7) with a phosphonium salt (8). nih.gov The ylide, generated from the phosphonium salt, reacted with the aldehyde to furnish the desired bis-Boc protected stilbene (5). nih.gov However, this route presented challenges, including a low-yielding bromination step required earlier in the sequence and poor stereoselectivity in the Wittig reaction itself, which produced a roughly 1:1 mixture of E/Z isomers. nih.gov An earlier, related Wittig coupling to synthesize a model system for Artochamin I showed better selectivity (E:Z ca. 5:1) but still required separation of isomers. nih.gov

Table 1: Comparison of Olefination Methods for Stilbene Precursor Synthesis

| Method | Aldehyde Fragment | Ylide/Sulfone Fragment | Product | Yield | Stereoselectivity (E:Z) | Reference |

|---|---|---|---|---|---|---|

| Wittig Coupling | Aldehyde 7 | Ylide from Phosphonium Salt 8 | Stilbene 5 | 90% | ~1:1 | nih.gov |

| Julia-Kocienski Olefination | Aldehyde 7 | Sulfone 10 | Stilbene 5 | 86% | Single E-isomer | nih.gov |

The preparation of advanced intermediates involves two key phases: the synthesis of the olefination coupling partners and the conversion of the resulting stilbene into the core polycyclic system of this compound.

The aldehyde fragment (7) required for both the Wittig and Julia-Kocienski olefinations was synthesized from a methyl ester (13) via chemoselective reduction with lithium aluminium hydride (LiAlH₄) to an alcohol (24), followed by oxidation. nih.gov The phosphonium salt (8) was prepared from a commercially available aldehyde (18) through a multi-step sequence. nih.gov

With the stilbene precursor (5) in hand, the next critical step was the formation of the advanced tetracyclic intermediate (32), which contains the core structure of Artochamins H, I, and J. nih.gov This was achieved through a remarkable cascade reaction sequence initiated by microwave heating in the presence of a catalytic amount of triphenylphosphine oxide (Ph₃PO). nih.govorganic-chemistry.org The cascade is proposed to involve:

Thermal cleavage of the Boc protecting groups.

Two consecutive Claisen rearrangements of the resulting allyl ether moieties. nih.govorganic-chemistry.org

A formal intramolecular [2+2] cycloaddition to forge the final cyclobutane ring, thus completing the tetracyclic core. nih.govorganic-chemistry.org

This cascade reaction efficiently transforms the linear stilbene precursor into the complex, three-dimensional framework (32) common to Artochamins H, I, and J. nih.gov From this common intermediate, this compound was obtained through a three-step sequence: acylation to form a tri-pivalate (33), followed by methylation and deprotection. nih.gov

Table 2: Key Advanced Intermediates and Their Synthesis

| Intermediate | Description | Synthetic Method | Precursor(s) | Reference |

|---|---|---|---|---|

| Aldehyde 7 | Aldehyde coupling partner | Reduction and Oxidation | Methyl Ester 13 | nih.gov |

| Stilbene 5 | Key stilbene precursor | Julia-Kocienski Olefination | Aldehyde 7 , Sulfone 10 | nih.gov |

| Intermediate 32 | Common tetracyclic core | Microwave-assisted Cascade Reaction | Stilbene 5 | nih.gov |

| This compound (2) | Final Natural Product | Acylation, Methylation, Deprotection | Intermediate 32 | nih.gov |

Stilbene Moiety Construction (e.g., Wittig Coupling, Julia-Kocieński Olefination)

Development of Stereoselective Synthetic Approaches

The stereochemistry of this compound presents a significant synthetic challenge. The natural product is isolated as a racemate, which suggests its biosynthesis may involve a non-enzymatic and therefore non-stereospecific process, such as a formal [2+2] cycloaddition. nih.govorganic-chemistry.org

In the total synthesis reported by Nicolaou and coworkers, the key cascade reaction that forms the cyclobutane ring is not stereospecific with respect to the geometry of the starting alkene, which supports a stepwise diradical or ionic mechanism rather than a concerted cycloaddition. nih.govorganic-chemistry.org The synthesis produces a racemic mixture of the final products, mirroring the natural isolate. nih.govorganic-chemistry.org

While the initial total syntheses were not designed to be enantioselective, subsequent research has focused on methodologies that could enable stereocontrol in similar systems. A notable development is a photosensitized [2+2] cycloaddition of alkenylboronates and allylic alcohols, which proceeds with high levels of stereo- and regiocontrol. vulcanchem.comnih.gov This method relies on the temporary coordination of an allylic alcohol to a pinacolboronic ester (Bpin) unit, which facilitates an intramolecular reaction pathway. vulcanchem.comnih.gov While this specific strategy was applied to the synthesis of Artochamin J, it represents a significant advance in stereocontrolled cyclobutane synthesis and could potentially be adapted for a stereoselective synthesis of this compound. vulcanchem.comnih.gov Photocatalytic asymmetric [2+2] cycloadditions using chiral nickel complexes have also emerged as a powerful strategy for creating chiral cyclobutane derivatives with multiple stereocenters. chinesechemsoc.org

Table 3: Stereoselectivity in Key Synthetic Steps

| Reaction Step | Method | Stereochemical Outcome | Comment | Reference |

|---|---|---|---|---|

| Stilbene formation | Wittig Coupling | Poor selectivity (~1:1 E/Z) | Required isomeric separation. | nih.gov |

| Stilbene formation | Julia-Kocienski Olefination | Excellent selectivity (single E-isomer) | Highly efficient and stereoselective. | nih.gov |

| Cascade Cycloaddition | Thermal/Microwave | Racemic Product | The reaction is not stereospecific, consistent with a stepwise mechanism. | nih.govorganic-chemistry.org |

| Photosensitized Cycloaddition | Boronic Ester Enabled | High Diastereo- and Regiocontrol | A modern approach developed for related structures, enabling stereocontrol. | vulcanchem.comnih.gov |

Mechanistic Studies of Synthetic Reactions

Elucidation of Formal [2+2] Cycloaddition Mechanism

The precise mechanism of the intramolecular formal [2+2] cycloaddition reaction that forms the core structure of Artochamin H has been a subject of considerable scientific inquiry. Initial hypotheses centered on a biogenetic pathway where a stilbene-like precursor, such as Artochamin F, undergoes this cycloaddition to form the cyclobutane-containing structures of Artochamins H, I, and J. nih.gov The observation that these cyclobutane natural products occur as racemic mixtures suggests a non-enzymatic thermal process is likely involved. nih.gov Three primary mechanistic pathways have been proposed and investigated: a concerted cycloaddition, a stepwise biradical pathway, and an ionic mechanism. nih.gov

Investigation of Stepwise Biradical Pathway

One of the leading hypotheses for the formation of the cyclobutane ring is a stepwise biradical mechanism. nih.govnih.gov In this pathway, the reaction is initiated by the thermal formation of a diradical intermediate. This is followed by a subsequent radical recombination to close the four-membered ring. A key piece of evidence supporting this pathway is the observation that the reaction is not stereospecific. nih.govnih.gov If the reaction were a concerted process, a specific stereochemical relationship between the starting stilbene and the cyclobutane product would be expected. The lack of such specificity suggests the presence of an intermediate that allows for bond rotation before the final ring formation. In the biradical intermediate, the rate of bond rotation can be competitive with the rate of radical recombination, leading to a mixture of stereoisomers. nih.gov This corroborates the idea of a stepwise, rather than concerted, process. nih.govnih.gov

Examination of Ionic Mechanism

An alternative and compelling pathway is an ionic mechanism involving redox processes. nih.gov This mechanism is considered particularly relevant for the natural biosynthesis of Artochamins H-J, given the facility of enzymatic generation of ortho-quinone species from catechol precursors in biological systems. nih.gov This proposed pathway commences with the oxidation of the catechol moiety of the stilbene precursor to an o-quinone methide intermediate. nih.gov This highly reactive intermediate then undergoes an intramolecular reaction. Further evidence supporting this ionic pathway comes from experiments where simplified stilbene substrates, lacking the necessary electronic and structural features to readily form such ionic intermediates, failed to undergo the cycloaddition reaction under thermal conditions. nih.gov The failure of these substrates points towards a mechanism that is more complex than a simple thermal cycloaddition and supports the feasibility of a redox-based ionic pathway. nih.gov

Stereochemical Outcomes and Stereospecificity

A crucial aspect of the mechanistic investigation is the stereochemical outcome of the cycloaddition. Experiments using both the E- and Z-isomers of the stilbene precursor demonstrated that the reaction is not stereospecific with respect to the geometry of the alkene. nih.govnih.gov This finding argues against a concerted [π2s+π2a] cycloaddition, which would be expected to be stereospecific according to the Woodward-Hoffmann rules. nih.gov The observed lack of stereospecificity is consistent with either the stepwise biradical mechanism, where rotation around the single bond in the diradical intermediate scrambles the stereochemistry, or the ionic mechanism. nih.govnih.gov The natural occurrence of this compound and its isomers as racemates further supports a non-enzymatic, non-stereospecific cyclization process. nih.gov

Role of Reactive Intermediates (e.g., o-Quinone Species, Diels-Alder Adducts)

The favored ionic mechanism hinges on the formation of specific reactive intermediates. The key proposed intermediate is an o-quinone methide (also referred to as an o-quinone stilbene). nih.gov This species is generated by the oxidation of the catechol portion of the stilbene precursor. The direct oxidation of a synthetic stilbene intermediate (stilbene 31 ) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provided direct spectroscopic evidence for the formation of a subsequent intermediate, a Diels-Alder adduct (50 ). nih.gov

This intramolecular Diels-Alder adduct is formed when the o-quinone methide intermediate reacts with one of the prenyl groups. nih.gov When this isolated Diels-Alder adduct 50 was heated under microwave irradiation, it successfully converted to the desired cyclobutane product (32 ), confirming it as a viable intermediate in the reaction sequence. nih.gov The proposed conversion of the Diels-Alder adduct to the final product is thought to occur via a retro-[4+2] cycloaddition to regenerate the o-quinone methide, which then proceeds through the ionic mechanism to form the cyclobutane ring. nih.gov This sequence highlights a complex cascade involving both [4+2] and formal [2+2] cycloaddition processes, mediated by highly reactive o-quinone intermediates.

Substrate Scope and Structural Requirements for Reactivity (e.g., Free Hydroxyl Groups)

Investigations into the substrate scope of the formal [2+2] cycloaddition have revealed critical structural requirements for the reaction to proceed. The most significant finding is the absolute necessity of free hydroxyl groups on the catechol moiety of the stilbene precursor. nih.govajchem-a.com

This was demonstrated conclusively in an experiment where the hydroxyl groups of the stilbene precursor were protected as their tert-butyldimethylsilyl (TBS) ethers. Under identical microwave heating conditions that successfully induced cycloaddition in the unprotected substrate, the TBS-protected stilbene failed to yield any of the cyclobutane product. nih.govajchem-a.com This result strongly indicates that the free hydroxyls are mechanistically involved, likely by facilitating the formation of the key o-quinone methide intermediate, which is central to the proposed ionic pathway. nih.gov

Further studies with simplified stilbene substrates provided additional insight into the structural requirements. A series of four stilbene analogues, which lacked the full substitution pattern of the natural product precursor, were synthesized and subjected to the reaction conditions. All four simplified stilbenes were recovered unchanged, failing to undergo the formal cycloaddition. nih.gov This suggests that the electronic and steric properties conferred by the specific substitution pattern of the Artochamin precursor are essential for reactivity.

Table 1: Substrate Scope for the Formal [2+2] Cycloaddition Reaction

| Substrate | Protecting Groups on Catechol | Outcome of Reaction | Reference |

|---|---|---|---|

| Stilbene Precursor | None (Free -OH) | Successful Cycloaddition | nih.gov |

| Stilbene Precursor | TBS Ethers | No Reaction | nih.govajchem-a.com |

| Simplified Stilbene 62 | None (Free -OH) | No Reaction | nih.gov |

| Simplified Stilbene 65 | None (Free -OH) | No Reaction | nih.gov |

| Simplified Stilbene 68 | None (Free -OH) | No Reaction | nih.gov |

| Simplified Stilbene 71 | None (Free -OH) | No Reaction | nih.gov |

Synthesis and Characterization of Artochamin H Derivatives and Analogs

Design Principles for Structural Modification

The design of derivatives and analogs of Artochamin H is guided by established principles of medicinal chemistry and structure-based design, aiming to explore and optimize the molecule's properties. drugdesign.org The core structure of this compound, featuring a complex tetracyclic system with a cyclobutane ring and multiple phenolic hydroxyl groups, offers several avenues for modification. nih.govresearchgate.net The primary design principles revolve around systematically altering specific parts of the molecule to probe structure-activity relationships (SAR). nih.gov

Key strategies for structural modification include:

Modification of Phenolic Hydroxyl Groups: The hydroxyl groups on the aromatic rings are prime targets for modification. They can be alkylated, acylated, or used as handles to introduce other functional groups. These changes can alter the molecule's hydrogen bonding capabilities, solubility, and electronic properties. drugdesign.org For example, the synthesis of this compound itself involves the acylation (pivaloylation) and methylation of hydroxyl groups on a common precursor. nih.gov

Substitution on Aromatic Rings: The aromatic rings can be functionalized with various substituents (e.g., halogens, alkyl groups, nitro groups) to modulate lipophilicity, electronic character, and steric profile. Introducing these groups can influence how the molecule interacts with biological targets by creating new hydrophobic or electrostatic interactions. drugdesign.org

Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents that retain similar physicochemical properties—is a common strategy. For instance, a hydroxyl group could be replaced with an amine or thiol, or a phenyl ring could be swapped for a heteroaromatic ring to fine-tune activity and metabolic stability.

The design process is often iterative, where newly synthesized analogs are tested, and the results are used to inform the design of the next generation of compounds. drugdesign.org This approach allows for a systematic exploration of the chemical space around the this compound scaffold.

Synthetic Methodologies for Derivative Preparation

The preparation of this compound derivatives leverages multi-step synthetic sequences, often centered around cascade reactions that efficiently build the complex core structure. nih.gov A prominent methodology is the total synthesis pathway that can be adapted to produce various analogs. organic-chemistry.orgresearchgate.net

A key approach begins with the synthesis of a stilbene precursor. organic-chemistry.org For instance, a Wittig coupling reaction between an appropriate aldehyde (like aldehyde 17 ) and a phosphonium salt (like 9 ) can be used to construct the stilbene backbone with acceptable stereoselectivity. nih.gov This stilbene intermediate is then subjected to a crucial cascade sequence, often promoted by microwave heating. This cascade typically involves: organic-chemistry.org

Two consecutive Claisen rearrangements.

The collapse of protecting groups (e.g., Boc groups).

A formal [2+2] cycloaddition to form the tetracyclic cyclobutane-containing core. nih.govorganic-chemistry.org

This cascade leads to a common intermediate, such as compound 32 , which serves as a branch point for the synthesis of this compound and its related natural products, Artochamin I and J. nih.gov The preparation of specific derivatives from this intermediate involves chemoselective manipulations of the hydroxyl groups.

The synthesis of this compound from the common intermediate 32 is achieved through the following steps: nih.gov

Acylation: Treatment with pivaloyl chloride (PivCl) and triethylamine (Et₃N) under forcing conditions yields the tri-pivalate derivative 33 .

Methylation: Subsequent methylation using methyl iodide (MeI) and potassium carbonate (K₂CO₃).

Deprotection: Final removal of the pivaloyl groups via reduction with lithium aluminum hydride (LiAlH₄) to afford this compound (2 ). nih.gov

By modifying the reagents and conditions in these final steps, different derivatives can be prepared. For example, using a different acylating agent or alkylating agent would lead to novel analogs. The table below outlines the specific reagents used to generate this compound and its related isomers from the common intermediate 32 . nih.gov

Table 1: Synthesis of Artochamin Isomers from Common Intermediate 32 This table is interactive. Click on the headers to sort the data.

| Target Compound | Intermediate | Step 1: Reagents & Conditions | Intermediate | Step 2: Reagents & Conditions | Final Product | Citation |

|---|---|---|---|---|---|---|

| This compound (2) | 32 | PivCl (3.0 equiv), Et₃N (6.0 equiv), CH₂Cl₂ | 33 (tri-pivalate) | 1. K₂CO₃, MeI, DMF; 2. LiAlH₄, THF | 2 | nih.gov |

| Artochamin I (3) | 32 | PivCl (2.0 equiv), py (6.0 equiv), CH₂Cl₂ | 35 (bis-pivalate) | 1. K₂CO₃, MeI, DMF; 2. LiAlH₄, THF | 3 | nih.gov |

| Artochamin J (4) | 32 | PivCl (2.0 equiv), py (6.0 equiv), CH₂Cl₂ | 35 (bis-pivalate) | 1. PhSeCl, then H₂O₂; 2. K₂CO₃, MeI; 3. LiAlH₄ | 4 | nih.gov |

Strategies for Structural Diversification

Structural diversification of the this compound framework is essential for exploring structure-activity relationships. Modular synthetic strategies that allow for the easy introduction of various functional groups are highly valuable. nsf.gov

One powerful strategy involves a photosensitized [2+2] cycloaddition between an alkenylboronate and an allylic alcohol. nsf.govnih.govnih.gov This method provides access to highly functionalized cyclobutylboronates. nih.gov The key advantage is the versatility of the resulting carbon-boron (C-B) bond, which can be transformed into a wide array of other functional groups through well-established chemistries like Suzuki cross-coupling. nsf.govrsc.org This allows for the introduction of diverse aryl, heteroaryl, or alkenyl moieties onto the cyclobutane core with high stereochemical control. nsf.gov This approach is explicitly described as being amenable to the synthesis of derivatives. nsf.govnih.gov

Another key strategy for diversification is late-stage functionalization , particularly C-H functionalization. rsc.org This approach allows for the direct modification of the existing molecular scaffold, avoiding the need for lengthy de novo synthesis of each new analog. For a complex core like this compound, directed C-H arylation could potentially be used to introduce substituents at specific positions on the cyclobutane ring, providing a modular route to novel derivatives. rsc.org

Furthermore, the synthetic route via the common intermediate 32 is itself a strategy for diversification. nih.gov As demonstrated in the synthesis of Artochamins H, I, and J, altering the reaction sequence and reagents applied to this single precursor allows for the creation of multiple distinct, yet related, final products. nih.govorganic-chemistry.org This "divergent synthesis" approach can be expanded by employing a broader range of electrophiles (for acylation, alkylation, etc.) or by performing other transformations on the intermediate's functional groups to generate a library of this compound analogs.

Spectroscopic Characterization of Novel Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of standard spectroscopic techniques. beilstein-journals.orgeurjchem.com These methods provide definitive proof of the chemical structure, stereochemistry, and purity of the novel compounds. ajchem-a.com The primary techniques employed are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure determination. mdpi.commdpi.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For an this compound derivative, one would expect to see characteristic signals for aromatic protons, methoxy groups, and the protons on the complex tetracyclic core, including those on the cyclobutane ring. nih.govnih.gov

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., C=O, aromatic C-O, aliphatic CH). mdpi.commdpi.com For example, the introduction of a new functional group, such as an acetyl group, would result in new, characteristic peaks in both the ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. ajchem-a.com Characteristic absorption bands would be observed for O-H stretches from the phenolic groups, C-H stretches from aromatic and aliphatic parts, C=C stretches from the aromatic rings, and C-O stretches from ether or ester groups. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its elemental formula. beilstein-journals.orgnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. eurjchem.com

The table below summarizes hypothetical spectroscopic data for a novel this compound derivative, illustrating the type of information obtained from characterization.

Table 2: Example Spectroscopic Data for a Hypothetical this compound Derivative This table is interactive. Click on the headers to sort the data.

| Technique | Observation | Interpretation | Citation |

|---|---|---|---|

| ¹H NMR | δ 6.5-7.5 ppm (m) | Aromatic protons on the phenyl and benzopyran rings | mdpi.com |

| ¹H NMR | δ 3.8 ppm (s, 3H) | Protons of a methoxy (-OCH₃) group | mdpi.com |

| ¹H NMR | δ 2.5-3.5 ppm (m) | Protons on the cyclobutane ring | mdpi.com |

| ¹³C NMR | δ 110-160 ppm | Carbons of the aromatic rings | nih.gov |

| ¹³C NMR | δ ~55 ppm | Carbon of a methoxy group | mdpi.com |

| ¹³C NMR | δ 30-50 ppm | Carbons of the cyclobutane ring | mdpi.com |

| FT-IR | ~3300 cm⁻¹ (broad) | O-H stretching of phenolic groups | ajchem-a.com |

| FT-IR | ~1600 cm⁻¹, ~1500 cm⁻¹ | C=C stretching of aromatic rings | mdpi.com |

| FT-IR | ~1250 cm⁻¹ | C-O stretching of aryl ether | mdpi.com |

| HRMS (ESI+) | m/z [M+H]⁺ | Confirms the molecular weight and elemental composition | beilstein-journals.org |

Structure-activity Relationship Sar Investigations

Methodological Frameworks for SAR Studies

The elucidation of structure-activity relationships for flavonoids and related phenolic compounds employs a combination of computational and experimental methodologies. researchgate.net

In Silico and Computational Methods : Theoretical tools are invaluable for predicting the biological potential of compounds before their synthesis or isolation. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate chemical structure with biological activity, enabling the prediction of potency for untested flavonoids and guiding the synthesis of more effective analogues. researchgate.netnih.gov Molecular docking simulations are used to predict how a ligand, such as a flavonoid, binds to the active site of a target protein, providing insights into the specific interactions that drive its biological effect. nih.govtandfonline.comunioeste.br These computational approaches help to rationalize observed activities and prioritize compounds for further experimental testing. frontiersin.org

Experimental Assays : A variety of in vitro assays are used to quantify the biological response of flavonoids. These include enzyme activity assays, which measure the inhibition of specific enzymes like tyrosinase or kinases, and cell-based assays that assess outcomes such as cytotoxicity against cancer cell lines. nih.govfrontiersin.orgacs.org For instance, the cytotoxic effects of the Artochamin series of compounds were evaluated against various human tumor cell lines to determine their potency, expressed as ED₅₀ or IC₅₀ values. acs.orgresearchgate.net

Principles of Correlating Molecular Structure with Biological Response Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties, such as lipophilicity, electronic characteristics, and steric factors. mdpi.com In flavonoid and chalcone derivatives, modifications to the molecular scaffold can profoundly alter these properties and, consequently, their biological response profiles.

The core principle of SAR is that specific functional groups and structural motifs are responsible for the interactions with biological targets. wikipedia.org For flavonoids, key structural features that are often correlated with activity include:

The degree of hydroxylation (number and position of -OH groups).

The presence of a C2=C3 double bond in the C-ring. plos.org

The presence of a C4-keto group. plos.org

The substitution pattern on the A and B rings. mdpi.com

The presence and nature of lipophilic groups, such as prenyl chains. nih.goveurekaselect.com

These features influence the molecule's ability to form hydrogen bonds, chelate metal ions, participate in electron transfer reactions, and interact with hydrophobic pockets in target proteins. researchgate.netfrontiersin.org By systematically modifying the structure and observing the resulting changes in biological activity, a comprehensive SAR profile can be established.

Rational Design and Synthesis in SAR Exploration

Rational design leverages the principles of SAR to guide the synthesis of novel compounds with desired biological activities. nih.gov This process often begins with a "hit" compound, which can be a natural product like a flavonoid, and proceeds through cycles of design, synthesis, and biological evaluation to optimize its properties. mdpi.com

The total synthesis of complex natural products like Artochamin H is a significant achievement in itself and provides a platform for SAR exploration. The synthesis of Artochamins F, H, I, and J, accomplished by the Nicolaou group, involved a sophisticated cascade reaction sequence. organic-chemistry.orgresearchgate.net A key step in their strategy was a proposed thermal [2+2] cycloaddition, highlighting an advanced synthetic approach to constructing the intricate ring system of these molecules. organic-chemistry.org Although the primary driver for this particular synthesis was the chemical challenge, such synthetic routes are essential for producing analogues that are not available from natural sources, which is a cornerstone of SAR exploration. organic-chemistry.orgdntb.gov.ua

Strategies in rational design include:

Bioisosterism : Replacing a functional group with another that has similar physical or chemical properties to improve activity or pharmacokinetic properties. mdpi.com

Molecular Hybridization : Combining structural features from different pharmacophores to create a new hybrid molecule with potentially synergistic or novel activities. mdpi.com

Precursor-Directed Biosynthesis : Utilizing the substrate promiscuity of enzymes, such as chalcone synthases, to produce novel, "unnatural" flavonoids by feeding engineered microorganisms with modified precursor molecules. acs.org

Influence of Specific Structural Moieties on Biological Interactions

The biological activity of flavonoids is highly dependent on the specific functional groups attached to their core structure. This compound is a prenylated flavonoid, and both the flavonoid scaffold and the prenyl group contribute to its biological profile. chinesechemsoc.org

The Flavonoid/Chalcone Core : The α,β-unsaturated ketone system present in chalcones (open-chain flavonoids) is a reactive Michael acceptor and is considered crucial for many of their biological activities, including antitumor effects. mdpi.comnih.govacs.org For flavonoids, the C2=C3 double bond and the 4-keto group are often essential for activities like angiotensin-converting enzyme (ACE) inhibition. plos.org The hydroxylation pattern is also critical; for example, a catechol (3',4'-dihydroxy) group on the B-ring is a key feature for potent antioxidant and ACE inhibitory activity. researchgate.netplos.org

The Prenyl Moiety : The addition of a lipophilic isoprenoid (prenyl) chain to the flavonoid skeleton is a significant structural modification that often leads to a dramatic change in biological activity. nih.goveurekaselect.com This prenylation can increase the compound's affinity for biological membranes and improve its interaction with proteins, potentially enhancing its potency. nih.goveurekaselect.comacs.org The position of the prenyl group is also important; studies on other flavonoids have shown that prenylation at the C8 position can increase estrogenic activity, for example. acs.org

In the case of the artochamin family, SAR studies have provided specific insights. A study on Artochamins A-E and other known flavones from Artocarpus chama revealed that Artonin E showed strong cytotoxicity against several cancer cell lines. acs.org Conversely, compounds where the isoprenyl group at C-3 cyclized with the B ring, such as in Cycloartocarpin A, exhibited decreased cytotoxicity. acs.org This suggests that the open, uncyclized prenyl chain may be important for this particular biological effect. This compound itself, isolated from the stems of Artocarpus chama, was found to exhibit moderate cytotoxicity against HepG2 (human liver cancer) cells. chinesechemsoc.org

Interactive Table: Cytotoxicity of this compound and Related Compounds Below is a summary of the cytotoxic activity for several compounds isolated from Artocarpus species, illustrating the structure-activity relationships discussed.

Advanced Research Directions and Broader Impact

Application of Computational Chemistry in Artochamin H Research

Computational chemistry provides powerful tools for investigating complex chemical problems, offering insights into molecular structure, reactivity, and properties. youtube.com In the study of this compound, computational methods have been instrumental in elucidating potential reaction mechanisms that would be difficult to observe experimentally. youtube.com These techniques, which range from quantum mechanics to molecular mechanics, allow researchers to model molecular systems on a computer, predicting their behavior and guiding laboratory experiments. youtube.comslideshare.net

For complex natural products like this compound, computational chemistry helps to understand biosynthetic pathways and the intricate mechanisms of synthetic reactions. frontiersin.org Methods such as Density Functional Theory (DFT) are commonly used to evaluate the reactivity of molecules and to map out the energy landscapes of reaction pathways, including the identification of transition states. frontiersin.orgchinesechemsoc.org

Molecular modeling encompasses a range of computational techniques used to create and analyze three-dimensional representations of molecules. slideshare.net For this compound and its related compounds, molecular models were constructed as part of the research into its total synthesis. nih.gov These models are crucial for visualizing the complex bicyclo[3.2.0]heptane ring system and understanding its stereochemistry. nih.gov

Molecular docking is a specific application of molecular modeling that predicts the preferred orientation of one molecule when bound to another, such as a ligand binding to a protein's active site. derpharmachemica.com While specific docking studies targeting a particular protein with this compound are not extensively detailed in the provided context, the flavonoid-like structure of its precursors suggests its potential for such investigations. nih.gov Flavonoids are known to interact with various biological targets, and docking studies are a standard method to explore these interactions. nih.gov The process involves generating a 3D structure of the target protein and then computationally fitting the ligand (e.g., this compound) into the binding site to predict binding affinity and mode. derpharmachemica.compomics.comrsc.org

The synthesis of this compound involves a key thermal cascade reaction to form its unique cyclobutane-containing ring system. nih.gov Mechanistic computations have been pivotal in exploring how this transformation occurs. organic-chemistry.org Initial hypotheses considered a concerted [2+2] cycloaddition, but experimental observations, such as a lack of stereospecificity, pointed towards a stepwise mechanism. organic-chemistry.org

To investigate this, quantum chemical calculations, specifically using the B3LYP functional within Density Functional Theory (DFT), were employed. researchgate.net These calculations supported a stepwise diradical pathway as the favored mechanism. organic-chemistry.orgresearchgate.net This pathway involves the formation of a five-membered ring first, creating a diradical intermediate. organic-chemistry.org Before the final ring closure to form the cyclobutane, rotation can occur around the single bond, which explains the observed mixture of stereoisomers. organic-chemistry.org

An alternative ionic mechanism has also been proposed, which could be particularly relevant to the natural biosynthesis of Artochamins H, I, and J. nih.gov This pathway might involve the enzymatic generation of an ortho-quinone from the catechol moiety, followed by a conjugate addition, a process considered more plausible under biological conditions than a thermally demanding cycloaddition. nih.gov

Molecular Modeling and Docking Studies

Green Chemistry Principles in this compound Synthesis

The total synthesis of this compound incorporated several principles of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The core strategy relied on a cascade reaction, a sequence where multiple bonds are formed in a single operation without isolating intermediates. nih.gov

Cascade reactions are inherently green because they rapidly build molecular complexity from simpler starting materials, which leads to:

Savings in reagents and solvents : Fewer reaction steps mean less consumption of chemicals. nih.gov

Improved atom economy : More atoms from the reactants are incorporated into the final product, generating less waste. semanticscholar.org

Furthermore, the key cycloaddition step in the synthesis of the this compound core was optimized using microwave irradiation. nih.govorganic-chemistry.org Microwave-assisted synthesis is a well-established green chemistry technique that often leads to dramatically reduced reaction times, increased yields, and can enable reactions that are difficult to perform under conventional heating. nih.gov

Potential as a Synthetic Scaffold for Novel Chemical Entities

A synthetic scaffold is a core molecular structure that can be systematically modified to create a library of new compounds. nih.gov The unique and complex structure of this compound, featuring a bicyclo[3.2.0]heptane system, makes it an attractive scaffold for the development of novel chemical entities. organic-chemistry.orgvulcanchem.com The quest for new molecules with unique properties is a driving force in drug discovery, and starting from novel natural product scaffolds is a proven strategy. biosolveit.denih.gov

The development of a successful total synthesis for this compound not only provided access to the natural product itself but also established a reliable method for constructing its core framework. nih.govvulcanchem.com This synthetic route, particularly the strategies for forming the strained cyclobutane ring, can be adapted to create a diverse range of related structures that are not found in nature. vulcanchem.com By modifying the starting materials or altering the reaction conditions of the cascade sequence, chemists can potentially generate analogues with different substitution patterns and stereochemistries.

This opens the door for "scaffold hopping," where the core structure is used as a template to design and synthesize new classes of compounds. mdpi.com These new molecules could be screened for a wide range of biological activities, leveraging the inherent structural complexity of the this compound framework to explore new areas of chemical space. nih.gov

Future Directions in Natural Product Chemistry and Chemical Biology

The study of this compound highlights several future directions for the broader fields of natural product chemistry and chemical biology. nih.gov The intersection of complex synthesis, mechanistic investigation, and biological relevance provides fertile ground for innovation. rsc.org

Future research will likely continue to explore the biosynthetic pathway of Artochamins. vulcanchem.com The fact that this compound is isolated as a racemate suggests a non-enzymatic key step, but the possibility of enzymatic involvement in precursor formation cannot be ruled out. nih.govvulcanchem.com A deeper understanding of how nature assembles this complex architecture could inspire new synthetic strategies. numberanalytics.com

The continued development of more efficient and sustainable synthetic methods remains a key goal. nih.gov As seen with this compound, the application of cascade reactions and green chemistry principles is crucial for making complex molecules more accessible. nih.gov Advances in catalysis and reaction methodology will undoubtedly be applied to the synthesis of this compound analogues and other complex natural products. chinesechemsoc.org

Furthermore, the role of natural products as tools for chemical biology is expanding. rsc.org Using this compound and its derivatives as chemical probes could help to identify new biological targets and elucidate cellular pathways. The synergy between synthetic chemistry, which provides the molecules, and chemical biology, which investigates their function, is essential for translating the discovery of a natural product into a tool with broader scientific or therapeutic impact. numberanalytics.com

Q & A

Q. What methodologies are employed to isolate and structurally characterize Artochamin H from natural sources?

this compound is typically isolated via activity-guided fractionation using chromatographic techniques (e.g., column chromatography with silica gel or Sephadex LH-20). Structural elucidation relies on spectroscopic methods, including 1D/2D NMR (e.g., HMBC, COSY) and mass spectrometry (HR-ESI-MS). For example, prenylated flavonoids like Artochamin B were identified using NMR to resolve isoprenoid side chains and aromatic proton couplings . Comparative analysis with literature data for related compounds (e.g., Artochamin C or J) is critical for verification .

Q. What in vitro assays are commonly used to evaluate this compound’s cytotoxic and antimicrobial activity?

Cytotoxicity is assessed via the MTT assay, which measures mitochondrial activity in cancer cell lines (e.g., MCF7, HepG2) at concentrations ranging from 0.5–128 µg/mL. Positive controls like ellipticine (IC₅₀ values <5 µg/mL) establish assay validity. Antimicrobial activity is tested against Gram-positive bacteria (e.g., Bacillus subtilis) using broth microdilution, with IC₅₀ values calculated from dose-response curves. Notably, Artochamin B showed selective inhibition of Gram-positive bacteria (IC₅₀: 21.8–25.1 mg/mL) but no effect on Gram-negative strains, highlighting the need for pathogen-specific screening .

Advanced Research Questions

Q. What synthetic challenges arise in constructing this compound’s cyclobutane core, and how are they addressed?

The bicyclo[3.2.0]heptane framework in this compound involves four contiguous stereocenters, posing significant synthetic hurdles. Key strategies include:

- Photochemical [2+2] cycloaddition : Copper(II)-catalyzed reactions with styrenic olefins or chalcones to form cyclobutane rings .

- Stereochemical control : Enantioselective synthesis via Lewis acid catalysts to achieve high ee (e.g., 94% ee for tricyclic cores in related artochamins) .

- Post-cycloaddition modifications : Julia-Kocienski olefination or Wittig coupling to append prenyl groups . Challenges include competing radical mechanisms and diastereomer separation, necessitating advanced chromatographic techniques .

Q. How can researchers resolve contradictions in reported spectral data for synthetic vs. naturally derived this compound?

Discrepancies in optical rotation or NMR shifts may arise from non-enzymatic racemization during synthesis or isolation. For example, synthetic this compound analogs exhibited reversed optical rotation compared to natural isolates, suggesting stereochemical misassignment in original reports . Resolution strategies include:

- X-ray crystallography : To unambiguously assign absolute configuration.

- Comparative bioactivity profiling : Validate functional equivalence despite structural ambiguities.

- Mechanistic re-evaluation : Reassess proposed biosynthetic pathways (e.g., non-enzymatic [2+2] cycloaddition) using isotopic labeling .

Q. What computational and experimental approaches optimize this compound’s bioactivity for therapeutic development?

- SAR studies : Modify prenyl chain length or hydroxylation patterns to enhance cytotoxicity. Artochamin B’s IC₅₀ of 1.18 µg/mL against KB cells suggests substituent positioning critically impacts activity .

- Molecular docking : Predict interactions with targets like DNA topoisomerases or bacterial cell wall synthases.

- Metabolic stability assays : Use liver microsomes to assess oxidative degradation of synthetic analogs .

Methodological Guidance for Research Design

Q. How should researchers design experiments to validate this compound’s mechanism of action in cancer cells?

- Hypothesis-driven assays : Test involvement of apoptosis (via caspase-3 activation) or ROS generation (using DCFH-DA probes) .

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify dysregulated pathways (e.g., MAPK/ERK).

- Negative controls : Include inactive analogs (e.g., non-prenylated flavonoids) to confirm structure-activity relationships .

What frameworks ensure rigor in formulating research questions about this compound’s bioactivity?

Apply the FINER criteria :

- Feasible : Prioritize assays with established protocols (e.g., MTT over in vivo models for preliminary screening).

- Novel : Investigate understudied mechanisms, such as this compound’s effects on oxidative DNA damage .

- Ethical : Use cell lines instead of animal models where possible.

- Relevant : Align with therapeutic gaps (e.g., Gram-positive antibiotic resistance) .

Data Analysis and Validation

Q. How can researchers address variability in IC₅₀ values across studies of this compound analogs?

Standardize protocols:

- Cell line authentication : Avoid cross-contaminated or misidentified lines (e.g., use ATCC-verified MCF7).

- Dose-range optimization : Perform pilot studies to define linear response intervals.

- Statistical rigor : Report mean ± SEM with n ≥ 3 replicates and use ANOVA for multi-group comparisons .

Q. What strategies validate the purity of synthetic this compound in enantioselective synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.